molecular formula C12H9BrFNO B1441273 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine CAS No. 1187170-02-0

2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine

Cat. No. B1441273
CAS RN: 1187170-02-0
M. Wt: 282.11 g/mol
InChI Key: LTNNAZJAWCRBIZ-UHFFFAOYSA-N
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Description

The compound is a derivative of biphenyl, which is a type of organic compound with two connected phenyl rings . It has bromine and fluorine substituents on one of the phenyl rings and a methoxy group attached to a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound likely includes a biphenyl core with halogen (bromine and fluorine) substituents and a methoxy group attached to a pyridine ring .

Scientific Research Applications

Pyridine Derivatives and Their Applications

  • Nucleoside Analogues : Pyridine nucleosides related to 5-fluorocytosine have been synthesized from derivatives such as 4-amino-5-fluoro-2-methoxypyridine, highlighting their potential in nucleoside analogue development. These compounds have been used to explore the synthesis of blocked nucleosides and their derivatives, contributing to research in medicinal chemistry and drug design (Nesnow & Heidelberger, 1975).

  • Dopamine and Serotonin Receptor Antagonists : The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the application of pyridine derivatives in developing compounds with potential therapeutic effects on dopamine D2 and D3 and serotonin-3 (5-HT3) receptors. This research underpins the role of pyridine derivatives in creating receptor-specific antagonists (Hirokawa, Horikawa, & Kato, 2000).

  • Synthetic Methodologies : Studies on the reactions of 2-bromopyridine derivatives have provided insights into substitution reactions, cine-substitutions, and ring transformations. Such research offers valuable information for developing new synthetic routes and methodologies in organic chemistry (Streef & Hertog, 2010).

  • Metal Complex Synthesis : The preparation of halogeno-pyridin-2-olate complexes with the diruthenium(2+) core from compounds like 6-fluoro-2-hydroxypyridine showcases the application of pyridine derivatives in inorganic chemistry, particularly in synthesizing coordination compounds and exploring their structural and electronic properties (Schäffler, Müller, & Maas, 2006).

  • Anticancer Research : The synthesis and cytotoxicity evaluation of polyfunctionalized piperidone oxime ethers highlight the use of pyridine derivatives in developing potential anticancer agents. This line of research is critical for discovering new therapeutic compounds with activity against specific cancer cell lines (Parthiban, Pallela, Kim, Park, & Jeong, 2011).

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its properties for that use .

properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c1-16-12-4-2-3-11(15-12)9-6-5-8(13)7-10(9)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNNAZJAWCRBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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